2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide
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Overview
Description
2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide is a chemical compound with the molecular formula C9H8F2N4O and a molecular weight of 226.18 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological and pharmacological activities . The presence of the difluoromethyl group and the carbohydrazide moiety in its structure makes it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide typically involves the reaction of 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the carbohydrazide derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide moiety to other functional groups.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or various halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can induce apoptosis in cancer cells by causing nuclear condensation and fragmentation . The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of key signaling pathways related to cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid: This compound is structurally similar but lacks the carbohydrazide moiety.
Imidazo[1,2-a]pyridine derivatives: Various derivatives of imidazo[1,2-a]pyridine have been studied for their biological activities, including antiviral, antibacterial, and anticancer properties.
Uniqueness
2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide is unique due to the presence of both the difluoromethyl group and the carbohydrazide moiety, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N4O/c10-8(11)6-7(9(16)14-12)15-4-2-1-3-5(15)13-6/h1-4,8H,12H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHILZJAHORSQHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C(=O)NN)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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